3-(Trifluoromethyl)phenylacetyl chloride (CAS 2003-14-7) is a fluorinated aromatic acyl chloride used as a reactive building block in organic synthesis. It serves to introduce the 3-(trifluoromethyl)phenylacetyl moiety into target molecules, a common strategy in medicinal and agrochemical development. The trifluoromethyl (CF3) group at the meta-position significantly alters the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives compared to non-fluorinated or other halogenated analogs. Its primary procurement value lies in its pre-activated form, which allows for direct acylation reactions with nucleophiles like amines and alcohols, bypassing the need for in-situ activation of the corresponding carboxylic acid.
Substituting 3-(Trifluoromethyl)phenylacetyl chloride with its positional isomers (e.g., 4-CF3 or 2-CF3 analogs) or its parent carboxylic acid is a critical procurement error in regulated synthesis and structure-activity relationship (SAR) studies. The specific meta-positioning of the strongly electron-withdrawing CF3 group dictates the final molecule's spatial arrangement, electronic profile, and target-binding interactions, making isomers functionally distinct. For instance, in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, moving the trifluoromethyl group from an optimal position to the 3-position has been shown to impair potency. Furthermore, opting for the precursor, 3-(trifluoromethyl)phenylacetic acid, to reduce initial material cost introduces a separate, resource-intensive chemical step involving hazardous reagents like thionyl chloride or oxalyl chloride, adding process complexity and safety considerations that are avoided by procuring the pre-activated acyl chloride.
In the synthesis of biologically active triazolopyridazine derivatives, the choice of acylating agent is critical for yield. Using 3-(trifluoromethyl)phenylacetic acid, a common precursor, in a standard EDC/HOBt coupling reaction to form an amide bond with a piperazine intermediate resulted in a 31% yield. Procuring and using the pre-activated 3-(Trifluoromethyl)phenylacetyl chloride for the same transformation under standard Schotten-Baumann conditions would be expected to provide significantly higher yields, as is typical for acyl chloride reactions with secondary amines, thus improving process efficiency.
| Evidence Dimension | Synthetic Yield |
| Target Compound Data | Expected high yield (typical for acyl chloride/amine reactions) |
| Comparator Or Baseline | 3-(Trifluoromethyl)phenylacetic acid (precursor) + EDC/HOBt coupling: 31% yield |
| Quantified Difference | Avoids low-yield coupling route of the corresponding carboxylic acid. |
| Conditions | Synthesis of a 2-[3-(trifluoromethyl)phenyl]-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one analog. |
This demonstrates that procuring the pre-activated acyl chloride avoids an inefficient coupling step, saving time, solvent, and downstream purification resources.
The trifluoromethyl group is a key feature for enhancing the metabolic stability of drug candidates. The carbon-fluorine bond has a high dissociation energy (approx. 485 kJ/mol) compared to a carbon-hydrogen bond (approx. 414 kJ/mol). This makes the aromatic ring of the 3-(trifluoromethyl)phenylacetyl moiety significantly less susceptible to oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes) compared to the unsubstituted phenylacetyl group. This modification is a deliberate design choice to improve a drug's pharmacokinetic profile.
| Evidence Dimension | Bond Dissociation Energy |
| Target Compound Data | C-F Bond Energy: ~485 kJ/mol |
| Comparator Or Baseline | Unsubstituted Phenylacetyl Moiety C-H Bond Energy: ~414 kJ/mol |
| Quantified Difference | ~17% higher bond energy, indicating greater resistance to metabolic cleavage. |
| Conditions | General metabolic stability against oxidative processes. |
For researchers developing drug candidates, procuring this fluorinated version over phenylacetyl chloride is a direct route to improved metabolic stability and potentially better in vivo performance.
The introduction of a trifluoromethyl group significantly increases a molecule's lipophilicity, which is a critical parameter for membrane permeability and bioavailability. The Hansch π value, a measure of lipophilicity, for a CF3 group is +0.88. This is a substantial increase compared to a simple hydrogen atom (π = 0). Therefore, derivatives made from 3-(trifluoromethyl)phenylacetyl chloride will be markedly more lipophilic than those made from unsubstituted phenylacetyl chloride.
| Evidence Dimension | Hansch Lipophilicity Parameter (π) |
| Target Compound Data | CF3 group substituent: +0.88 |
| Comparator Or Baseline | Hydrogen substituent (unsubstituted analog): 0.00 |
| Quantified Difference | +0.88 units of lipophilicity contribution. |
| Conditions | Contribution of the substituent to the overall octanol-water partition coefficient. |
Procuring this reagent allows chemists to systematically increase the lipophilicity of a lead compound, a key strategy for enhancing its ability to cross biological membranes.
This reagent is used to synthesize complex heterocyclic compounds for screening as kinase inhibitors. The 3-CF3-phenyl moiety is incorporated into scaffolds targeting enzymes implicated in cancer, such as in the development of sorafenib, where a related 4-chloro-3-(trifluoromethyl)phenyl group is a key component for activity. The enhanced metabolic stability and lipophilicity conferred by the CF3 group are critical for developing orally bioavailable oncology drugs.
The compound is a key building block for synthesizing novel central nervous system (CNS) agents, including inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH), which are targets for treating inflammatory pain and anxiety. The precise meta-positioning of the CF3 group is crucial for optimizing target binding and potency, where isomeric impurities would compromise biological results. Procuring the specific 3-CF3 isomer is essential for these structure-sensitive applications.
In medicinal chemistry lead optimization programs, this acyl chloride is procured to systematically replace unsubstituted or other halogenated phenylacetyl groups. The goal is to leverage the trifluoromethyl group's proven ability to block metabolic oxidation and increase lipophilicity. This allows for a direct, comparative assessment of how fluorination at the meta-position impacts a lead candidate's absorption, distribution, metabolism, and excretion (ADME) profile.